Home > Products > Screening Compounds P5786 > Cancer/testis antigen 1 (124-134)
Cancer/testis antigen 1 (124-134) -

Cancer/testis antigen 1 (124-134)

Catalog Number: EVT-243556
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cancer/testis antigen 1; NY-ESO-1
Overview

Cancer/testis antigen 1 (124-134), also known as NY-ESO-1, is a member of the cancer/testis antigen family. This family is characterized by antigens that are normally expressed only in the germ cells of the testis but are aberrantly expressed in various types of tumors. NY-ESO-1 has gained significant attention due to its potential as a target for cancer immunotherapy, eliciting both humoral and cellular immune responses in patients with cancer.

Source

NY-ESO-1 was first identified through serological analysis of recombinant complementary DNA expression libraries from a patient with esophageal squamous cell carcinoma. The gene encoding this antigen is located on the X chromosome at position Xq28 and consists of three exons spanning approximately 8 kilobases. The NY-ESO-1 protein is composed of 180 amino acids, with a molecular mass of approximately 18 kDa .

Classification

NY-ESO-1 is classified as a cancer/testis antigen due to its restricted expression pattern in normal tissues (primarily the testis) and its expression in various malignancies, including melanoma, lung cancer, and bladder cancer. It is part of a larger family of cancer/testis antigens that includes other members such as MAGE, SSX, and GAGE .

Synthesis Analysis

Methods

The synthesis of NY-ESO-1 can be approached through several methods, including recombinant DNA technology and peptide synthesis. Recombinant DNA technology involves cloning the NY-ESO-1 gene into an expression vector, which is then introduced into host cells for protein production. This method allows for the production of large quantities of the antigen for research and therapeutic applications.

Technical Details:

  1. Cloning: The NY-ESO-1 gene is amplified using polymerase chain reaction techniques and cloned into an appropriate vector.
  2. Transfection: The vector is transfected into host cells (e.g., bacteria or mammalian cells) to produce the NY-ESO-1 protein.
  3. Purification: The expressed protein is purified using affinity chromatography techniques.
Molecular Structure Analysis

Structure

The NY-ESO-1 protein features a glycine-rich hydrophilic N-terminal region that contains epitopes recognized by T-cell receptors, while its C-terminal region has a hydrophobic domain associated with transcription factor activity. The predicted secondary structure indicates a flexible loop or turn conformation in the N-terminal domain and a more structured helical conformation in the C-terminal domain .

Data

The full-length cDNA of NY-ESO-1 reveals that it consists of 747 base pairs with a coding region of 543 base pairs. Structural studies have utilized techniques such as cryoelectron microscopy to elucidate the interactions between NY-ESO-1 and T-cell receptors .

Chemical Reactions Analysis

Reactions

NY-ESO-1 does not participate in typical chemical reactions like small molecules; instead, its relevance lies in its immunogenic properties and interactions with immune cells. The primary "reaction" involving NY-ESO-1 occurs when T-cells recognize the peptide-MHC complex formed by NY-ESO-1 presented on the surface of cancer cells.

Technical Details:

  1. T-cell Activation: Upon recognition by T-cell receptors, NY-ESO-1 leads to T-cell activation.
  2. Cytotoxic Response: Activated T-cells can induce apoptosis in tumor cells expressing NY-ESO-1.
Mechanism of Action

Process

The mechanism of action for NY-ESO-1 involves its recognition by specific T-cell receptors, leading to an immune response against tumor cells expressing this antigen. The process can be outlined as follows:

  1. Presentation: NY-ESO-1 peptides are processed and presented on major histocompatibility complex molecules on the surface of tumor cells.
  2. Recognition: T-cell receptors recognize these peptide-MHC complexes.
  3. Activation: This recognition activates T-cells, leading to proliferation and differentiation into cytotoxic T lymphocytes.
  4. Tumor Cell Killing: Activated T-cells migrate to tumor sites and induce apoptosis in NY-ESO-1 expressing cells.

Data

Studies have shown that about 17% to 42% of melanoma cases express NY-ESO-1 mRNA, indicating its potential as a therapeutic target .

Physical and Chemical Properties Analysis

Physical Properties

NY-ESO-1 is a soluble protein with a molecular weight of approximately 18 kDa. It exhibits hydrophilic characteristics due to its amino acid composition, particularly in its N-terminal region.

Chemical Properties

Relevant analyses include:

  1. Stability Studies: Assessing how different environmental conditions affect the structural integrity of NY-ESO-1.
  2. Immunogenicity Testing: Evaluating how well it elicits immune responses in vitro and in vivo.
Applications

Scientific Uses

NY-ESO-1 has several applications in cancer research and therapy:

  1. Cancer Immunotherapy: It serves as a target for vaccine development aimed at inducing specific immune responses against tumors.
  2. Diagnostic Marker: Its expression can be used as a biomarker for certain cancers.
  3. Research Tool: Used in studies investigating T-cell receptor interactions and mechanisms of immune evasion by tumors.

Properties

Product Name

Cancer/testis antigen 1 (124-134)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.